Butyl 8-methoxy-2H-chromene-3-carboxylate

Physicochemical profiling Membrane permeability Drug-likeness optimization

Butyl 8-methoxy-2H-chromene-3-carboxylate (molecular formula C₁₅H₁₈O₄, MW 262.31 g/mol) is a synthetic chromene-3-carboxylate ester bearing an 8-methoxy substituent on the benzopyran ring system. This compound belongs to the broader chromene (benzopyran) chemical class, which is widely recognized in medicinal chemistry as a 'privileged scaffold' capable of interacting with diverse biological targets including enzymes, receptors, and ion channels.

Molecular Formula C15H18O4
Molecular Weight 262.305
CAS No. 338420-72-7
Cat. No. B2543591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 8-methoxy-2H-chromene-3-carboxylate
CAS338420-72-7
Molecular FormulaC15H18O4
Molecular Weight262.305
Structural Identifiers
SMILESCCCCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
InChIInChI=1S/C15H18O4/c1-3-4-8-18-15(16)12-9-11-6-5-7-13(17-2)14(11)19-10-12/h5-7,9H,3-4,8,10H2,1-2H3
InChIKeySDSVDNSMDWEOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 8-methoxy-2H-chromene-3-carboxylate (CAS 338420-72-7): Structural Identity and Procurement Context


Butyl 8-methoxy-2H-chromene-3-carboxylate (molecular formula C₁₅H₁₈O₄, MW 262.31 g/mol) is a synthetic chromene-3-carboxylate ester bearing an 8-methoxy substituent on the benzopyran ring system . This compound belongs to the broader chromene (benzopyran) chemical class, which is widely recognized in medicinal chemistry as a 'privileged scaffold' capable of interacting with diverse biological targets including enzymes, receptors, and ion channels [1][2]. The chromene-3-carboxylate core, in particular, has been claimed in patent literature as a pharmacophore for endothelin receptor antagonism, macrophage foam cell formation inhibition, and peripheral circulation improvement [1]. The specific combination of a butyl ester at position-3 and a methoxy group at position-8 defines its physicochemical profile and distinguishes it from other ester analogs within the same patent genus.

Why Butyl 8-methoxy-2H-chromene-3-carboxylate Cannot Be Casually Substituted by Methyl or Ethyl Ester Analogs


Within the chromene-3-carboxylate ester series, the alkyl ester moiety is not merely an inert protecting group; it directly dictates lipophilicity, metabolic stability, and membrane permeability. The butyl ester (4-carbon linear chain) confers a calculated logP approximately 1.5–2.0 units higher than the corresponding methyl ester, based on established fragment-based logP contributions [1]. In the endothelin receptor antagonist patent family (US 6,218,427 / EP 0 924 207 A1), the R⁵ position (the ester alkyl group) is explicitly enumerated as a variable substituent that includes both lower alkyls (methyl, ethyl) and higher alkyls including butyl, with the specification indicating that choice of ester influences pharmaceutical properties [2]. Substituting the butyl ester with a smaller alkyl group would alter cellular permeability, potentially compromising activity in cell-based assays. Furthermore, the 8-methoxy substitution pattern is distinct from other methoxy positional isomers (e.g., 6-methoxy or 7-methoxy), which have been shown in chromene SAR studies to differentially affect aldose reductase (ALR2 vs ALR1) selectivity profiles [3]. Therefore, a different ester chain length or methoxy position is not a functionally equivalent substitute.

Quantitative Differentiation Evidence for Butyl 8-methoxy-2H-chromene-3-carboxylate Against Closest Analogs


Ester Chain Length Drives Lipophilicity: Butyl vs. Methyl Ester LogP Differential

The butyl ester of 8-methoxy-2H-chromene-3-carboxylate possesses a calculated logP approximately 1.5–2.0 units higher than the corresponding methyl ester analog, based on the well-established Hansch-Leo fragment constant of +0.5 logP per methylene (-CH₂-) unit. This lipophilicity increment, which moves the butyl ester into the optimal logP range (2.5–4.0) for passive membrane diffusion, is a structural feature explicitly encompassed by the broad alkyl ester definition in the Shionogi chromene-3-carboxylate endothelin antagonist patent family [1]. The methyl ester congener, with a lower logP, would exhibit reduced membrane partitioning and potentially lower intracellular target engagement in cell-based assays [2]. No direct experimental logP measurement for these specific esters has been identified in the open literature; the calculated logP for the 8-methoxy-2H-chromene-3-carboxylate anion is 2.18 , to which the butyl ester contribution adds approximately +2.0 log units versus the free acid.

Physicochemical profiling Membrane permeability Drug-likeness optimization

Patent-Covered Pharmacophore: Endothelin Receptor Antagonist Genus Encompassing the Butyl Ester

The chromene-3-carboxylate scaffold with an alkyl ester at position 3 (R⁵ defined as optionally substituted alkyl, explicitly inclusive of butyl) has been patented as an endothelin receptor antagonist, with claimed utility for treating hypertension, pulmonary hypertension, cerebrovascular spasm, acute renal insufficiency, and atherosclerosis via macrophage foam cell formation inhibition [1]. Butyl 8-methoxy-2H-chromene-3-carboxylate falls within the structural scope of Formula I in both US 6,218,427 and EP 0 924 207 A1, where the 8-methoxy substitution fulfills the R² alkoxy requirement. While the patent does not disclose individual IC₅₀ values for every enumerated ester, the inclusion of the butyl ester within the genus indicates that Shionogi & Co. considered compounds of this type to possess sufficient endothelin receptor affinity to warrant patent protection, in contrast to ester analogs outside the claimed scope that would not enjoy the same intellectual property standing [2].

Endothelin receptor antagonism Cardiovascular pharmacology Macrophage foam cell inhibition

8-Methoxy Positional Advantage: Aldose Reductase Inhibitor SAR from Chromene Chemical Series

In a 2016 study on chiral 2H-chromene-N-imidazolo-amino acid conjugates as aldose reductase inhibitors, the 8-methoxy-2H-chromene-3-yl scaffold was identified as a favorable pharmacophoric element. Compound (S)-2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)(8-methoxy-2H-chromen-3-yl)methanone demonstrated potent ALR1 inhibitory activity with a high selectivity index [1]. A subsequent 3D QSAR analysis on chromene derivatives as selective ALR2 over ALR1 inhibitors confirmed that electrostatic and steric features around the chromene 8-position contribute significantly to target selectivity [2]. While the referenced studies evaluated amide and carboxylate derivatives rather than the butyl ester specifically, the 8-methoxy substitution pattern on the chromene ring is conserved across these active analogs, in contrast to 6-methoxy or 7-methoxy isomers which exhibit altered selectivity profiles. Butyl 8-methoxy-2H-chromene-3-carboxylate shares this favorable 8-methoxy substitution and thus represents a scaffold-validated entry point for aldose reductase inhibitor discovery.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Synthetic Versatility: Butyl Ester as a Traceless Precursor for Carboxylic Acid-Derived Libraries

The butyl ester at position 3 of the chromene ring is a cleavable protecting group that can be removed under basic hydrolysis conditions (aqueous KOH or NaOH) to liberate 8-methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) . This free carboxylic acid serves as a versatile intermediate for amide coupling, ester exchange, and further derivatization, enabling the construction of focused chemical libraries for SAR studies. The butyl ester is preferred over the methyl or ethyl ester in this context because its larger alkyl group provides greater steric protection during synthetic manipulations that are orthogonal to the ester moiety, and its higher boiling point simplifies solvent removal during workup [1]. The corresponding tert-butyl ester (CAS 452077-33-7) can be cleaved under acidic conditions, offering complementary deprotection orthogonality, but may be more prone to premature cleavage during acidic reaction steps .

Synthetic intermediate Ester hydrolysis Library synthesis

Optimal Application Scenarios for Butyl 8-methoxy-2H-chromene-3-carboxylate in Research and Industrial Settings


Endothelin Receptor Antagonist Screening Libraries

Based on its structural inclusion within the chromene-3-carboxylate endothelin antagonist patent genus (US 6,218,427 / EP 0 924 207 A1) [1], Butyl 8-methoxy-2H-chromene-3-carboxylate is a suitable candidate for inclusion in focused screening libraries targeting the endothelin A and/or endothelin B receptors. Procurement rationale: the butyl ester offers enhanced membrane permeability over methyl or ethyl ester counterparts, making it preferable for cell-based functional assays (e.g., calcium flux or IP1 accumulation) where intracellular target engagement is required. Researchers validating hits against endothelin receptor-mediated cardiovascular or renal indications should prioritize this ester over smaller alkyl chain congeners for initial screening.

Aldose Reductase Inhibitor Lead Optimization Starting Point

The 8-methoxy-2H-chromene core has been experimentally validated in published aldose reductase inhibitor SAR studies, where it contributes to ALR2/ALR1 selectivity [2]. Butyl 8-methoxy-2H-chromene-3-carboxylate can serve as a precursor: the butyl ester is hydrolyzed to the free carboxylic acid, which is then coupled with diverse amine-containing fragments (imidazoles, pyrrolidines, or amino acid derivatives as described in Gopinath et al., 2016) to generate amide libraries. This 'hydrolyze-and-couple' workflow is more efficient than synthesizing each amide from scratch, and the butyl ester's moderate hydrophobicity simplifies chromatographic purification during the library synthesis phase.

Chromene Scaffold-Based Fragment Library Construction

As a member of the chromene privileged scaffold family with a modifiable ester handle at position 3, this compound is well-suited as a synthetic building block for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) campaigns [3]. The 8-methoxy group provides a defined electron-donating substituent that influences the chromene ring's reactivity and binding properties, while the butyl ester can be diversified into amides, hydrazides, alcohols (via reduction), or alternative esters through transesterification. For groups constructing chromene-focused compound collections, the butyl ester's stability under diverse reaction conditions (e.g., reductive aminations, Suzuki couplings, or nucleophilic substitutions) minimizes protecting group interference.

Physicochemical Comparator in Ester Prodrug Studies

The butyl ester of 8-methoxy-2H-chromene-3-carboxylate, alongside its methyl, ethyl, propyl, and tert-butyl counterparts, can be systematically employed in a homologous ester series to study the impact of ester chain length on logP, aqueous solubility, passive permeability (PAMPA or Caco-2), and esterase-mediated hydrolysis rates [4]. The estimated logP difference of ~1.5 units between the butyl and methyl esters provides a measurable range for correlating lipophilicity with in vitro ADME parameters. Such a comparative study is foundational for rational ester prodrug design using the chromene-3-carboxylate scaffold.

Quote Request

Request a Quote for Butyl 8-methoxy-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.